molecular formula C6H6F2N2 B1301191 1,2-Diamino-4,5-difluorobenzene CAS No. 76179-40-3

1,2-Diamino-4,5-difluorobenzene

Cat. No. B1301191
Key on ui cas rn: 76179-40-3
M. Wt: 144.12 g/mol
InChI Key: PPWRHKISAQTCCG-UHFFFAOYSA-N
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Patent
US05646125

Procedure details

To a solution of 5.55 g (31.876 mmole) of 4,5-difluoro-2-nitroaniline in 50 mL of MeOH, were added 100 mL of 2N HCl and 8.90 g (159.380 mmole) of iron powder. The reaction mixture was stirred at room temperature for 2 hr and then filtered. The filtrate was neutralized with conc. NH4OH to ~pH 8. The resulting suspension was filtered again and the filter cake was washed thoroughly with MeOH. The filtrate and washings were combined, concentrated to ~100 mL, and extracted with CHCl3 (100 mL×3). The CHCl3 solution was washed with a sat. NaCl solution (100 mL×2), dried (Na2SO4), and evaporated. The residue was coevaporated with CHCl3 to give 3.515 g (77%) of 10. This material was used in the next reaction without further purification. A brown crystalline sample of 10 was obtained by recrystallization from CCl4. 1H NMR (DMSO-d6): d 6.44 (t, 2, 3-H and 6-H, JF-H =10.5 H), 4.59 (br. s, 4, 2×NH2).
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8.9 g
Type
catalyst
Reaction Step One
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-])=O)[CH:3]=1.Cl>CO.[Fe]>[F:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([NH2:10])[CH:3]=1

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
8.9 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered again
WASH
Type
WASH
Details
the filter cake was washed thoroughly with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ~100 mL
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (100 mL×3)
WASH
Type
WASH
Details
The CHCl3 solution was washed with a sat. NaCl solution (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1F)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.515 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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